molecular formula C18H30N4O B2830557 N-(1-cyanocycloheptyl)-2-(4-cyclopropyl-1,4-diazepan-1-yl)acetamide CAS No. 1808333-93-8

N-(1-cyanocycloheptyl)-2-(4-cyclopropyl-1,4-diazepan-1-yl)acetamide

Cat. No.: B2830557
CAS No.: 1808333-93-8
M. Wt: 318.465
InChI Key: YEVBZRMPGKSSMQ-UHFFFAOYSA-N
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Description

N-(1-cyanocycloheptyl)-2-(4-cyclopropyl-1,4-diazepan-1-yl)acetamide: is a synthetic organic compound characterized by its unique structural features, including a cyanocycloheptyl group and a cyclopropyl-substituted diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocycloheptyl)-2-(4-cyclopropyl-1,4-diazepan-1-yl)acetamide typically involves multiple steps:

  • Formation of the Cyanocycloheptyl Intermediate

      Starting Material: Cycloheptanone

      Reagents: Sodium cyanide (NaCN), acetic acid (CH₃COOH)

      Conditions: The reaction is carried out under reflux conditions to form 1-cyanocycloheptane.

  • Synthesis of the Diazepane Ring

      Starting Material: Cyclopropylamine

      Reagents: Ethylene diamine, formaldehyde

      Conditions: The reaction proceeds through a Mannich reaction to form the 1,4-diazepane ring.

  • Coupling Reaction

      Reagents: The cyanocycloheptyl intermediate and the diazepane ring are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

      Conditions: The reaction is typically performed in an inert atmosphere, such as nitrogen, at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

      Conditions: Typically performed in acidic or basic aqueous solutions.

      Products: Oxidation of the cyanocycloheptyl group can lead to the formation of carboxylic acids.

  • Reduction

      Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

      Conditions: Conducted in anhydrous solvents such as ether or tetrahydrofuran (THF).

      Products: Reduction of the nitrile group to primary amines.

  • Substitution

      Reagents: Halogenating agents like thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

      Conditions: Typically performed under reflux conditions.

      Products: Substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Thionyl chloride, phosphorus tribromide

Scientific Research Applications

Chemistry

In chemistry, N-(1-cyanocycloheptyl)-2-(4-cyclopropyl-1,4-diazepan-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and receptor-ligand interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of N-(1-cyanocycloheptyl)-2-(4-cyclopropyl-1,4-diazepan-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclohexyl)-2-(4-cyclopropyl-1,4-diazepan-1-yl)acetamide
  • N-(1-cyanocyclooctyl)-2-(4-cyclopropyl-1,4-diazepan-1-yl)acetamide
  • N-(1-cyanocyclopentyl)-2-(4-cyclopropyl-1,4-diazepan-1-yl)acetamide

Uniqueness

Compared to similar compounds, N-(1-cyanocycloheptyl)-2-(4-cyclopropyl-1,4-diazepan-1-yl)acetamide is unique due to its seven-membered ring structure, which may confer distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for further research and development.

Properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-(4-cyclopropyl-1,4-diazepan-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O/c19-15-18(8-3-1-2-4-9-18)20-17(23)14-21-10-5-11-22(13-12-21)16-6-7-16/h16H,1-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVBZRMPGKSSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)CN2CCCN(CC2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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